Ranatachykinin A

Tachykinin pharmacology NK1 receptor agonism Calcium mobilization assay

Ranatachykinin A (RTKA; sequence: Lys-Pro-Ser-Pro-Asp-Arg-Phe-Tyr-Gly-Leu-Met-NH₂) is a member of the tachykinin neuropeptide family isolated from the brain and intestine of the bullfrog Rana catesbeiana. Like all tachykinins, it possesses the characteristic C-terminal consensus motif Phe-X-Gly-Leu-Met-NH₂ essential for receptor activation.

Molecular Formula C60H92N16O15S
Molecular Weight 1309.5 g/mol
CAS No. 135690-47-0
Cat. No. B167063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatachykinin A
CAS135690-47-0
SynonymsLys-Pro-Ser-Pro-Asp-Arg-Phe-Tyr-Gly-Leu-Met-NH2
ranatachykinin A
RTK A
RTK-A
Molecular FormulaC60H92N16O15S
Molecular Weight1309.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N
InChIInChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyCBWGJMUZXSIZFG-CIRMSXBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatachykinin A (CAS 135690-47-0) – A Tachykinin Neuropeptide with Defined Pharmacological Fingerprint for Research Sourcing


Ranatachykinin A (RTKA; sequence: Lys-Pro-Ser-Pro-Asp-Arg-Phe-Tyr-Gly-Leu-Met-NH₂) is a member of the tachykinin neuropeptide family isolated from the brain and intestine of the bullfrog Rana catesbeiana [1]. Like all tachykinins, it possesses the characteristic C-terminal consensus motif Phe-X-Gly-Leu-Met-NH₂ essential for receptor activation [2]. RTKA acts as a full agonist at tachykinin NK1 receptors and has been pharmacologically characterized alongside its congeners ranatachykinin B (RTKB), ranatachykinin C (RTKC), and the mammalian prototype Substance P (SP) [2]. Its unique N-terminal Pro-Ser-Pro motif and specific side‑chain chemistry differentiate its receptor activation profile from both mammalian and amphibian analogs, making it a distinct pharmacological tool for NK1 receptor research.

Why Ranatachykinin A Cannot Be Interchanged with Substance P or Other Ranatachykinins in Target-Based Assays


Although all ranatachykinins share the C-terminal tachykinin signature, their N‑terminal sequences diverge markedly: RTKA (Lys-Pro-Ser-Pro-Asp-Arg-…), RTKB (Tyr-Lys-Ser-Asp-Ser-…), and RTKC (His-Asn-Pro-Ala-Ser-…) [1]. These sequence differences produce distinct secondary structures in membrane‑mimetic environments and, critically, non‑equivalent agonist efficacy profiles at the bullfrog substance P receptor (bfSPR) [2]. Furthermore, tachykinin peptides exhibit biased agonism at NK1 receptors, where the ratio of signal activation to receptor desensitization varies considerably among structurally related peptides [3]. Simply substituting RTKA with Substance P or other ranatachykinins would therefore confound experimental outcomes in any assay where potency, maximal efficacy, or functional selectivity matters. The quantitative evidence below demonstrates precisely where RTKA diverges from its closest analogs.

Quantitative Differentiation of Ranatachykinin A Against Key Comparators – A Procurement Evidence Guide


RTKA Exhibits ~1.7‑Fold Higher Potency than Substance P and ~23‑Fold Higher Potency than RTKC at the Bullfrog NK1 Receptor

In a direct comparative assay measuring intracellular Ca²⁺ elevation in CHO cells stably expressing the bullfrog substance P receptor (bfSPR), ranatachykinin A (RTKA) demonstrated an EC₅₀ of 0.600 nM, compared to 1.0 nM for Substance P and 13.5 nM for ranatachykinin C (RTKC) [1]. This corresponds to a 1.67‑fold greater potency than SP and a 22.5‑fold greater potency than RTKC. Ranatachykinin B (RTKB) was less potent than RTKC in the same study, with a rank order of maximal effect RTKA ≥ SP > RTKC ≥ RTKB [1].

Tachykinin pharmacology NK1 receptor agonism Calcium mobilization assay

RTKA Achieves Maximal Efficacy Equal to or Greater than Substance P at bfSPR, Outperforming RTKB and RTKC

When tested at saturating concentrations at the bfSPR, ranatachykinin A produced a maximal Ca²⁺ response that was equal to or greater than that of Substance P, and clearly exceeded the maximal responses elicited by ranatachykinin C and ranatachykinin B [1]. The rank order of maximal effect was RTKA ≥ SP > RTKC ≥ RTKB [1]. This demonstrates that RTKA is a full agonist with maximal efficacy at least equivalent to the endogenous mammalian ligand, whereas RTKB and RTKC behave as partial agonists relative to RTKA.

Receptor efficacy Maximal response NK1 receptor Amphibian neuropeptide

RTKA Is More Potent than Substance P and Physalaemin in Stimulating Ion Transport Across Frog Skin

In a functional assay measuring short‑circuit current (SCC) across isolated frog skin, ranatachykinin A displayed higher potency than both Substance P and physalaemin [1]. The rank order of tachykinin potency was: PG‑KI > Uperolein > Hylambatin > Kassinin > Phyllomedusin > [Sar9‑Met(O₂)11]‑Substance P > Ranatachykinin A > Physalaemin > Ranakinin > Substance P and Eledoisin ≫ Neurokinin A [1]. All peptides were tested at a standardized concentration of 1 µM, and RTKA elicited a greater SCC increase than SP and physalaemin, confirming its superior efficacy at the amphibian NK1‑like receptor in a native tissue preparation.

Frog skin ion transport NK1‑like receptor Short‑circuit current Epithelial physiology

RTKA Exhibits a Quantifiable Intermediate Potency Relative to Bufokinin at Amphibian NK1 Receptors

At the bufokinin (bNK1) receptor of the cane toad small intestine, ranatachykinin A displayed 10–60% of the functional potency of bufokinin (Lys-Pro-Arg-Pro-Asp-Gln-Phe-Tyr-Gly-Leu-Met-NH₂), the most potent endogenous agonist at this receptor [1]. In parallel radioligand binding studies using [¹²⁵I]‑Bolton‑Hunter bufokinin, RTKA similarly exhibited 10–60% of bufokinin's affinity, confirming consistency between functional and binding data (r = 0.94) [1]. By comparison, physalaemin and mammalian Substance P fell within the same 10–60% range, while bufokinin and ranakinin were the most potent peptides tested.

Bufokinin receptor bNK1 Structure‑activity relationship QSAR

RTKA Retains Functional Activity at Both Amphibian and Mammalian NK1 Receptors, While RTKB and RTKC Show Selectivity Differences

Ranatachykinin A has been demonstrated to activate not only the amphibian NK1 receptor (bfSPR) but also the rat NK1 receptor (rNK1R) and the human NK1 receptor in heterologous expression systems [1][2]. In contrast, ranatachykinin C displays a divergent functional selectivity profile at the rat NK1 receptor: RTKC is more effective at inducing Ca²⁺ responses relative to its ability to produce receptor desensitization, whereas Substance P is more biased toward desensitization [2]. RTKA occupies an intermediate position in this functional selectivity continuum, exhibiting balanced activation‑to‑desensitization coupling that makes it a versatile tool for studying both signaling and regulatory pathways at NK1 receptors across species.

Species ortholog NK1 receptor Ligand selectivity Cross‑species pharmacology

High‑Impact Research and Industrial Application Scenarios for Ranatachykinin A Based on Quantitative Differentiation


Amphibian Neuropeptide Pharmacology – Maximal Efficacy NK1 Agonist Studies

Ranatachykinin A is the agonist of choice for investigators requiring full, robust activation of the bullfrog NK1 receptor. With an EC₅₀ of 0.600 nM at bfSPR and maximal efficacy equal to or exceeding Substance P [1], RTKA provides the most effective tool for studying amphibian NK1 receptor signaling, including G‑protein coupling, calcium mobilization, and downstream effector pathways. Its superior potency relative to RTKB and RTKC minimizes peptide consumption in high‑throughput screening formats.

Comparative Frog Skin Epithelial Transport – Native‑Tissue Functional Assays

In isolated frog skin preparations, RTKA is one of the most potent naturally occurring tachykinins for stimulating ion transport, outperforming Substance P and physalaemin [2]. This makes RTKA an essential reagent for epithelial physiology laboratories studying NK1‑like receptor‑mediated ion flux, Na⁺/K⁺/2Cl⁻ cotransporter regulation, and short‑circuit current pharmacology in amphibian models.

NK1 Receptor Biased Signaling – Intermediate Functional Selectivity Reference Agonist

RTKA occupies a functionally distinct midpoint on the activation‑desensitization continuum: it is neither as heavily biased toward desensitization as Substance P, nor as biased toward Ca²⁺ activation as ranatachykinin C [3]. This intermediate profile makes RTKA a valuable reference compound for structure‑activity relationship (SAR) studies aimed at dissecting the structural determinants of NK1 receptor functional selectivity and biased agonism.

Species‑Ortholog NK1 Receptor Pharmacology – Cross‑Species Validation Studies

Because RTKA retains agonist activity at amphibian, rat, and human NK1 receptors [3], it serves as a cross‑species bridge ligand for validating receptor pharmacology across vertebrate orthologs. Researchers conducting evolutionary pharmacology or screening novel NK1 modulators can use RTKA as a conserved agonist to benchmark species‑specific differences in potency and efficacy.

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